REACTION_CXSMILES
|
Cl.Br[CH2:3][C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1.C(=O)([O-])[O-].[K+].[K+].[Br:16][C:17]1[CH:22]=[CH:21][C:20]([SH:23])=[CH:19][CH:18]=1.C(OCC)(=O)C>C1COCC1.O>[Br:16][C:17]1[CH:22]=[CH:21][C:20]([S:23][CH2:3][C:4]2[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=2)=[CH:19][CH:18]=1 |f:0.1,2.3.4|
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Name
|
|
Quantity
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1.59 g
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Type
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reactant
|
Smiles
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Cl.BrCC1=CC=NC=C1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
3.33 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)S
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
2.5 (± 2.5) °C
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Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 0-5° C. for 10 min
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
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STIRRING
|
Details
|
was subsequently stirred at 0-5° C. for an additional 20 min
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Duration
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20 min
|
Type
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CUSTOM
|
Details
|
The two layers were separated
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with ethyl acetate (2×20 mL)
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Type
|
WASH
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Details
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The combined organic extracts were washed with water (2×15 mL) and saturated aqueous NaCl solution (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (5-25% EtOAc-hexane gradient elution)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)SCC1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.374 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |